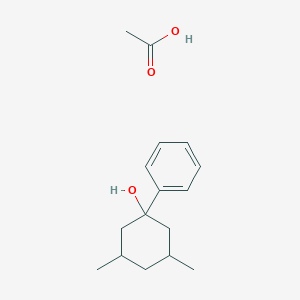
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a substituted cyclohexanol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of acetic acid with 3,5-dimethyl-1-phenylcyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the purification of the product through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group in acetic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the cyclohexanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-1-phenylcyclohexanone.
Reduction: Formation of ethanol from acetic acid.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
科学的研究の応用
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can interact with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and affecting enzyme activity.
類似化合物との比較
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclohexanol: Lacks the methyl groups, affecting its steric and electronic properties.
Acetic acid: A simple carboxylic acid without the cyclohexanol moiety, leading to different applications and reactivity.
Uniqueness
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is unique due to the combination of acetic acid and a substituted cyclohexanol, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
823813-33-8 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O.C2H4O2/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13;1-2(3)4/h3-7,11-12,15H,8-10H2,1-2H3;1H3,(H,3,4) |
InChIキー |
WWZYEZDPZQIIBM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


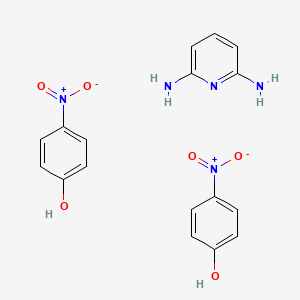
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
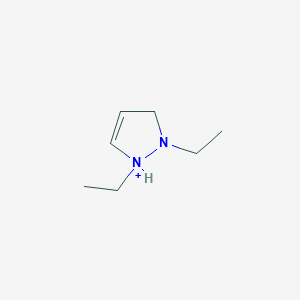
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


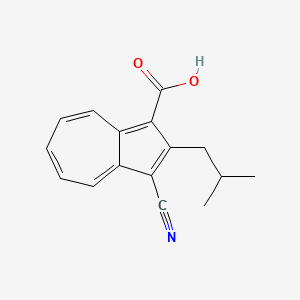
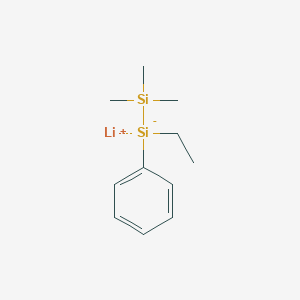
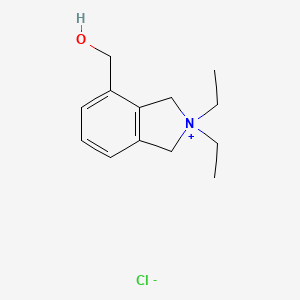
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
